Ethyl 2-(aminooxy)-2-methylpropanoate
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Overview
Description
Ethyl 2-(aminooxy)-2-methylpropanoate, also known as EAMP, is an organic compound with a molecular formula of C6H13NO3. It is an important intermediate used in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. This compound is also used in the synthesis of a variety of peptides, peptidomimetics, and other bioactive molecules. EAMP is a versatile reagent and has been used in a variety of applications, including enzymatic and chemical synthesis, as well as in the synthesis of peptides and peptidomimetics.
Scientific Research Applications
Influence on Volatile Ester Formation in Melon
Research by Bauchot et al. (1998) investigated the role of ethylene on volatile formation in melon hybrids. They found that major volatiles in nontransformed hybrids were esters, particularly acetates. Ethyl esters like ethyl butanoate and branched-chain esters such as ethyl 2-methylpropanoate were potent odorants. In antisense hybrids, total volatiles were significantly lower, suggesting a key role of these compounds in fruit aroma profiles (Bauchot, Mottram, Dodson, & John, 1998).
Potential in Anti-inflammatory and Antidyslipidemic Hybrid Synthesis
A study by Navarrete-Vázquez et al. (2011) focused on the synthesis and crystal structure of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a compound with potential analgesic and antidyslipidemic properties. They characterized this compound through various spectroscopic methods and identified its potential bioactivity (Navarrete-Vázquez, Torres-Gómez, Guerrero-Alvarez, & Tlahuext, 2011).
Transformation into Ethyl 2-Aminopropenoate
Kakimoto et al. (1982) discussed the transformation of ethyl 2-azidopropenoate into ethyl 2-aminopropenoate with different substituents. This reaction highlights the chemical versatility of related compounds in synthetic chemistry (Kakimoto, Mariko, Kondo, & Hiyama, 1982).
Future Directions
While specific future directions for Ethyl 2-(aminooxy)-2-methylpropanoate were not found, aminooxy compounds are a topic of ongoing research. For instance, there is interest in designing new multicomponent strategies for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .
Properties
IUPAC Name |
ethyl 2-aminooxy-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-4-9-5(8)6(2,3)10-7/h4,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDQCWFFJNRRDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)ON |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598134 |
Source
|
Record name | Ethyl 2-(aminooxy)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5821-03-4 |
Source
|
Record name | Ethyl 2-(aminooxy)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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